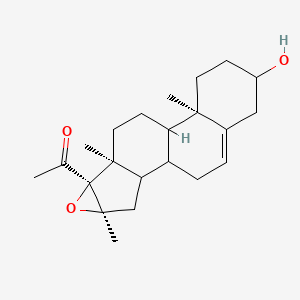
(8xi,9xi,14xi,16alpha)-3-Hydroxy-16-methyl-16,17-epoxypregn-5-en-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambiguanol is a naturally occurring pregnane derivative isolated from the ethyl acetate soluble sub-fraction of the ethanolic extract of Caragana ambigua . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Ambiguanol can be synthesized through various methods. One common approach involves the extraction from Caragana ambigua using ethyl acetate. The compound can also be synthesized through chemical reactions involving 16beta-Methyl-16alpha,17alpha-epoxypregnenolone . The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) and using specific reaction conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Ambiguanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, lead tetraethanoate, and sodium periodate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ambiguanol can lead to the formation of aldehydes and ketones .
Wissenschaftliche Forschungsanwendungen
Ambiguanol has a wide range of scientific research applications. It has been studied for its potential antimicrobial, antiviral, and cytotoxic activities . In the field of chemistry, ambiguanol is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects, including its ability to inhibit the growth of certain pathogens . Additionally, ambiguanol is explored for its industrial applications, particularly in the development of new pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of ambiguanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For instance, ambiguanol may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes in pathogens . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ambiguanol is structurally related to other pregnane derivatives, such as 16beta-Methyl-16alpha,17alpha-epoxypregnenolone . it is unique due to its specific chemical structure and biological activities. Similar compounds include magnolol and honokiol, which also exhibit antimicrobial and cytotoxic properties . ambiguanol’s distinct chemical structure and specific biological activities set it apart from these related compounds.
Eigenschaften
Molekularformel |
C22H32O3 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
1-[(4R,6S,7S,11R)-14-hydroxy-4,7,11-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C22H32O3/c1-13(23)22-20(3)10-8-17-16(18(20)12-21(22,4)25-22)6-5-14-11-15(24)7-9-19(14,17)2/h5,15-18,24H,6-12H2,1-4H3/t15?,16?,17?,18?,19-,20-,21+,22-/m0/s1 |
InChI-Schlüssel |
LMVLICSGVDWDSM-YIQGKHCRSA-N |
Isomerische SMILES |
CC(=O)[C@]12[C@]3(CCC4C(C3C[C@]1(O2)C)CC=C5[C@@]4(CCC(C5)O)C)C |
Kanonische SMILES |
CC(=O)C12C3(CCC4C(C3CC1(O2)C)CC=C5C4(CCC(C5)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


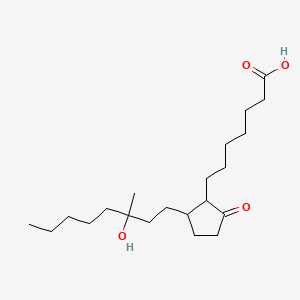

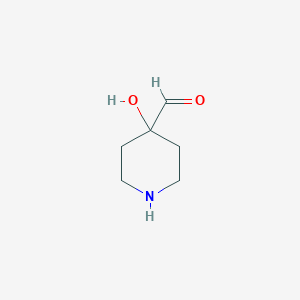
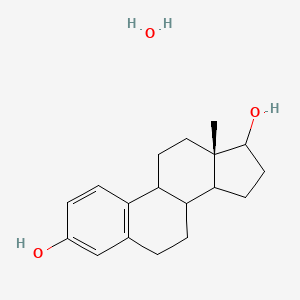
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
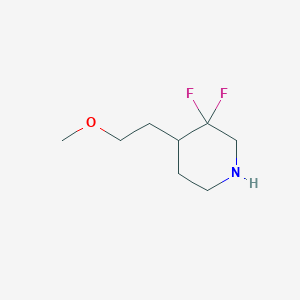
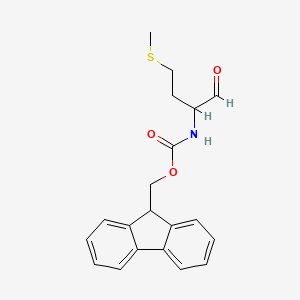
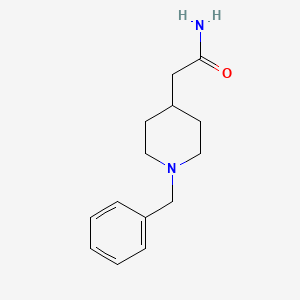
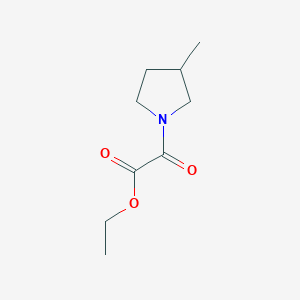
![4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide](/img/structure/B14783429.png)
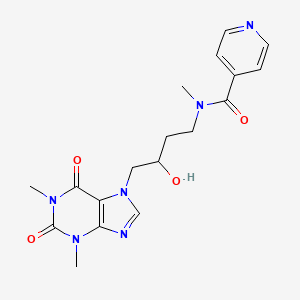
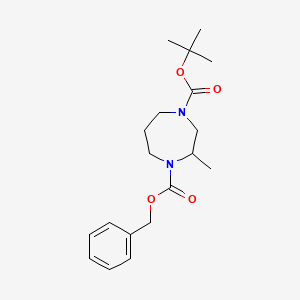
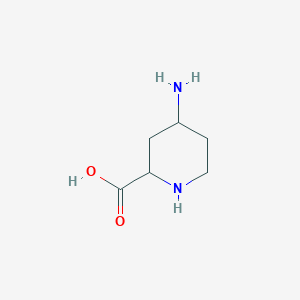
![Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate](/img/structure/B14783451.png)
